molecular formula C27H21FN2 B11706583 3-(biphenyl-4-yl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

3-(biphenyl-4-yl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B11706583
M. Wt: 392.5 g/mol
InChI Key: RSKBCIXXDMRWOF-UHFFFAOYSA-N
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Description

The compound 3-{[1,1’-BIPHENYL]-4-YL}-5-(4-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE is a complex organic molecule that features a pyrazole ring substituted with biphenyl, fluorophenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1,1’-BIPHENYL]-4-YL}-5-(4-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

  • Step 1: Synthesis of Biphenyl and Fluorophenyl Precursors

    • React biphenyl-4-boronic acid with 4-fluorophenyl bromide in the presence of a palladium catalyst and a base such as potassium carbonate.
    • Reaction conditions: Typically carried out in an organic solvent like tetrahydrofuran at elevated temperatures (around 80-100°C).
  • Step 2: Formation of the Pyrazole Ring

    • Condense the biphenyl and fluorophenyl precursors with phenylhydrazine and an appropriate diketone under acidic conditions.
    • Reaction conditions: The condensation reaction is usually performed in ethanol or methanol at reflux temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[1,1’-BIPHENYL]-4-YL}-5-(4-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen, nitro, or other functional groups onto the aromatic rings.

Scientific Research Applications

3-{[1,1’-BIPHENYL]-4-YL}-5-(4-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Materials Science: Its aromatic structure makes it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules.

Mechanism of Action

The mechanism of action of 3-{[1,1’-BIPHENYL]-4-YL}-5-(4-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE involves its interaction with specific molecular targets. The compound’s aromatic rings and fluorine atom can participate in π-π stacking interactions and hydrogen bonding, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

3-{[1,1’-BIPHENYL]-4-YL}-5-(4-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE: can be compared with other similar compounds such as:

    4-Fluorobiphenyl: A simpler structure with only a fluorine atom and biphenyl moiety.

    1-Phenyl-3-(4-fluorophenyl)-1H-pyrazole: Lacks the biphenyl group but retains the pyrazole and fluorophenyl moieties.

    Biphenyl-4-carboxylic acid: Contains a carboxylic acid group instead of the pyrazole ring.

The uniqueness of 3-{[1,1’-BIPHENYL]-4-YL}-5-(4-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE lies in its combination of multiple aromatic rings and a pyrazole core, which provides a versatile platform for various chemical modifications and applications.

Properties

Molecular Formula

C27H21FN2

Molecular Weight

392.5 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-phenyl-5-(4-phenylphenyl)-3,4-dihydropyrazole

InChI

InChI=1S/C27H21FN2/c28-24-17-15-23(16-18-24)27-19-26(29-30(27)25-9-5-2-6-10-25)22-13-11-21(12-14-22)20-7-3-1-4-8-20/h1-18,27H,19H2

InChI Key

RSKBCIXXDMRWOF-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)F

Origin of Product

United States

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